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molecular formula C9H27Si4 B043935 Tris(trimethylsilyl)silane CAS No. 1873-77-4

Tris(trimethylsilyl)silane

Cat. No. B043935
M. Wt: 247.65 g/mol
InChI Key: SCHZCUMIENIQMY-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

A mixture of tert-butyl 3-iodo-4,4-dimethyl-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (0.47 g, 0.0012 mol), tris(trimethylsilyl)silane (0.456 mL, 0.00148 mol) and 2,2′-azo-bis-isobutyronitrile (0.002 g, 0.00001 mol) in toluene (10.00 mL, 0.09388 mol) was heated at 90° C. overnight. The volatiles were removed in-vacuo and the residue was purified by CombiFlash, eluting with 0 to 30% EtOAc in hexane, to provide the THF compound. LCMS (M+Na) 278.2.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.456 mL
Type
reactant
Reaction Step One
Quantity
0.002 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH:2]1[C:6]([CH3:8])([CH3:7])[C:5]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)[O:4][CH2:3]1.C[Si]([SiH]([Si](C)(C)C)[Si](C)(C)C)(C)C.N(C(C)(C)C#N)=NC(C)(C)C#N.C1(C)C=CC=CC=1>>[CH3:7][C:6]1([CH3:8])[C:5]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
IC1COC2(C1(C)C)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0.456 mL
Type
reactant
Smiles
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C
Name
Quantity
0.002 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash
WASH
Type
WASH
Details
eluting with 0 to 30% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
to provide the THF compound

Outcomes

Product
Name
Type
Smiles
CC1(CCOC12CN(CC2)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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